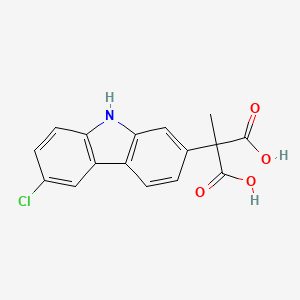

2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid

Description

2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid is a structural analog of carprofen (2-(6-chloro-9H-carbazol-2-yl)propanoic acid), a well-characterized non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. Carprofen inhibits both COX-1 and COX-2 enzymes and has been extensively used in veterinary medicine to manage pain and inflammation in animals with osteoarthritis .

The target compound replaces carprofen’s propanoic acid group with a 2-methylpropanedioic acid moiety, introducing two carboxylic acid groups. This modification is hypothesized to alter solubility, acidity, and binding affinity compared to carprofen.

Properties

IUPAC Name |

2-(6-chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4/c1-16(14(19)20,15(21)22)8-2-4-10-11-7-9(17)3-5-12(11)18-13(10)6-8/h2-7,18H,1H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNBALBCKYJEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179887 | |

| Record name | 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252288-17-8 | |

| Record name | 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252288178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-CHLORO-9H-CARBAZOL-2-YL)-2-METHYLPROPANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87EBV9AR4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation Methods

Synthetic Routes

The synthesis of 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid can be approached via several synthetic pathways, with the most common involving multi-step organic reactions starting from carbazole derivatives:

Reaction of 6-Chloro-9H-carbazole-2-carbaldehyde with Methyl Acetoacetate

- Step 1: Condensation of 6-chloro-9H-carbazole-2-carbaldehyde with methyl acetoacetate forms an intermediate ester.

- Step 2: Hydrolysis of this ester under acidic or basic conditions yields the target diacid compound.

This method leverages the reactivity of the aldehyde group on the carbazole ring and the active methylene group of methyl acetoacetate to build the propanedioic acid moiety.

Esterification, Hydrazide Formation, and Acylation Route

- Step 1: Starting from (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid, methanol treatment produces the methyl ester derivative.

- Step 2: The methyl ester is converted to the corresponding hydrazide by reaction with hydrazine hydrate.

- Step 3: The hydrazide undergoes acylation with various acyl chlorides to form substituted hydrazine derivatives.

- Step 4: Treatment with phosphorus oxychloride leads to cyclization and formation of the final 2-(6-chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid.

This route is more involved but allows for structural modifications and is scalable for industrial production.

Industrial Synthesis Considerations

Industrial production optimizes reaction parameters such as temperature, solvent choice, and reagent concentrations to maximize yield and purity. Common solvents include toluene, methylene chloride, or ethylene chloride, with reaction temperatures often maintained at reflux conditions (around 75°C) for chlorination and aromatization steps.

Chemical Reaction Analysis

| Reaction Type | Description | Common Reagents | Reaction Conditions | Major Products |

|---|---|---|---|---|

| Aromatization | Introduction of double bonds into phenyl ring of carbazole ester intermediate | Chlorine gas | Aprotic solvent (toluene), reflux at 75°C, 2-8 hours | Aromatized carbazole ester precursor |

| Hydrolysis | Conversion of ester groups to carboxylic acids | Acidic or basic aqueous media | Controlled temperature | 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid |

| Decarboxylation | Removal of carboxyl groups to form related compounds | Heat, catalysts | Elevated temperature | Carprofen and related derivatives |

| Substitution | Halogenation or other substitutions on carbazole ring | Halogens (Cl2, Br2), nitrating agents | Controlled temperature and solvent | Halogenated or nitrated carbazole derivatives |

| Reduction | Reduction of nitro or other groups | Sodium borohydride, catalytic hydrogenation | Mild conditions | Reduced derivatives |

These reactions are often integrated sequentially to build the final compound or its intermediates.

Research Findings on Preparation

- The key intermediate in synthesis is often a carbazole ester precursor, which undergoes aromatization by chlorine addition in toluene at reflux temperature over several hours to yield the chlorinated carbazole ester intermediate.

- Hydrolysis of this ester under acidic or basic conditions yields the diacid compound.

- The synthesis process is adapted from methods used to produce Carprofen, with modifications to introduce the additional carboxylic acid group and chlorine substitution.

- Purification methods include phase separation, crystallization, and drying to obtain high-purity product suitable for research or pharmaceutical use.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Aldehyde + Methyl Acetoacetate | 6-chloro-9H-carbazole-2-carbaldehyde, methyl acetoacetate | Condensation, hydrolysis | Straightforward, moderate yield | Requires careful control of hydrolysis |

| Esterification + Hydrazide + Acylation | (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid, hydrazine hydrate, acyl chlorides | Ester formation, hydrazide synthesis, acylation, cyclization | Allows structural diversity and industrial scalability | Multi-step, more complex |

| Aromatization + Hydrolysis | Carbazole ester precursors | Chlorination (aromatization), hydrolysis, decarboxylation | Established industrial method | Requires handling of chlorine gas |

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the carbazole ring, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted carbazole derivatives .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, including:

- Oxidation : Producing hydroxylated derivatives.

- Reduction : Yielding reduced derivatives using common reducing agents.

- Substitution : Facilitating the formation of various substituted carbazole derivatives.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of carbazole compounds exhibit antimicrobial effects against various pathogens.

- Anticancer Activities : The compound has been investigated for its ability to inhibit cancer cell growth through mechanisms such as enzyme inhibition and receptor modulation.

Medicine

The compound's therapeutic potential is being explored in drug development. Its unique pharmacological properties suggest it could be effective in treating diseases like cancer and infections. Ongoing research aims to elucidate its mechanisms of action at the molecular level, particularly its interactions with specific enzymes and receptors.

Industry

In industrial applications, this compound is utilized in producing materials with specific properties, such as polymers and dyes. Its unique chemical characteristics make it suitable for creating advanced materials with tailored functionalities.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of carbazole derivatives found that compounds similar to 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the anticancer properties of carbazole derivatives, including this compound. The study demonstrated that it inhibited the proliferation of cancer cells in vitro by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Esters and Hydrazides

- Methyl ester (carprofen methyl ester): Synthesized via esterification of carprofen with methanol and sulfuric acid. This derivative improves lipophilicity (LogP = 5.12) but retains structural similarity to carprofen .

- Hydrazide derivatives : Carprofen hydrazide serves as an intermediate for further functionalization, such as acyl hydrazones and 1,3,4-oxadiazoles. These derivatives often exhibit enhanced antimicrobial activity .

Amides

- N-phenylpropanamide : Structural similarity to carprofen (60.2%) correlates with fatty acid amide hydrolase (FAAH) inhibition, suggesting shared therapeutic targets .

- N-(2-(1H-indol-3-yl)ethyl)propanamide : Combines carprofen with tryptamine, leveraging anti-inflammatory and neuroactive properties .

Heterocyclic Derivatives

- 1,3,4-Oxadiazoles: Synthesized via cyclization of hydrazides with phosphorus oxychloride. These derivatives show potent antimicrobial activity (MIC = 0.312–1.25 µg/mL against E. coli and C. albicans) and exceptional anti-biofilm effects against P. aeruginosa .

Propanedioic Acid Analogs

While direct data on 2-methylpropanedioic acid derivatives are sparse, describes a diethyl ester analog, (6-chloro-9H-carbazol-2-yl)methyl-propanedioic acid diethyl ester, as a biochemical intermediate. The free acid form (target compound) is expected to exhibit higher water solubility due to its dicarboxylic structure but may face challenges in blood-brain barrier permeability .

Table 1: Antimicrobial Activity of Selected Carprofen Derivatives

Table 2: Physicochemical and ADME-Tox Profiles

| Compound | LogP | Water Solubility | BBB Permeability | Mutagenic Risk |

|---|---|---|---|---|

| Carprofen | 4.5 | Moderate | Low | Low |

| 1,3,4-Oxadiazole 5a | 5.2 | Low | Moderate | High |

| Propanedioic acid* | ~3.8† | High‡ | Low† | Unknown |

*Predicted values for 2-methylpropanedioic acid analog. †Estimated based on dicarboxylic acid analogs. ‡Due to increased polarity.

Key Observations:

- Lipophilicity: Oxadiazole derivatives (LogP > 5) violate Lipinski’s rule but retain bioactivity, suggesting non-oral administration routes .

- Structural Similarity : Derivatives like 4a and 4c share >58% similarity with FAAH inhibitors, highlighting conserved binding motifs .

Biological Activity

2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the following molecular formula and structure:

- Molecular Formula : CHClNO

- CAS Number : 252288-17-8

This structure incorporates a chlorinated carbazole moiety, which is known for its aromatic properties, combined with a propanedioic acid segment. The presence of chlorine at the 6-position enhances the compound's biological activity, making it a candidate for various applications in pharmaceuticals and materials science .

Biological Activity

Research has indicated that 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid exhibits several notable biological activities:

- Anti-inflammatory Effects : Similar to other carbazole derivatives, it shows promise in modulating inflammation pathways.

- Analgesic Properties : Preliminary studies suggest potential analgesic effects, which could be beneficial in pain management therapies.

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties, particularly against strains such as E. coli and C. albicans, with some derivatives showing exceptional anti-biofilm activity against P. aeruginosa .

The mechanism of action for this compound involves interactions with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs).

- Receptor Binding : Interaction studies suggest binding affinity to receptors that mediate pain signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Carprofen | Non-steroidal anti-inflammatory drug | Contains a propanoic acid derivative |

| 9H-Carbazole | Parent structure without substituents | Lacks the chlorinated substituent |

| 4-Chlorobenzoic Acid | Aromatic compound with carboxylic acid | Simpler structure lacking the complex carbazole |

| 1-Methylcarbazole | Methylated derivative of carbazole | Different substitution pattern affecting activity |

What sets this compound apart is its combination of a chlorinated carbazole framework and a propanedioic acid moiety, enhancing both its biological activity and potential applications compared to other similar compounds .

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, indicating its potential for developing new antimicrobial agents .

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound exhibits dose-dependent toxicity against cancer cell lines such as HeLa and MCF7, suggesting its potential as an anticancer agent .

- Bioactivity Profiling : Comparative bioactivity profiling against known compounds highlighted the unique pharmacological profile of 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid, particularly in inhibiting fatty acid amide hydrolase (FAAH), which is relevant in pain modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.